N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide
Description
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide is a heterocyclic compound featuring three distinct moieties:
- A 1,3,4-oxadiazole core, known for its electron-deficient nature and role in enhancing thermal stability.
- A 3,4,5-triethoxybenzamide group, providing steric bulk and influencing solubility through ethoxy substituents.
This compound’s structural complexity suggests applications in medicinal chemistry (e.g., kinase inhibition) and materials science (e.g., crystalline framework design). Its crystallographic characterization likely employs programs like SHELXL for refinement, leveraging X-ray diffraction data to resolve atomic positions and intermolecular interactions .
Properties
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O5/c1-6-27-15-10-13(11-16(28-7-2)17(15)29-8-3)18(26)21-20-23-22-19(30-20)14-9-12(4)25(5)24-14/h9-11H,6-8H2,1-5H3,(H,21,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQHOXBABLJHQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=NN(C(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide, is a pyrazole derivative. Pyrazole derivatives have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities. The primary target of this compound is Leishmania major pteridine reductase 1 (LmPTR1) , a key enzyme in the folate metabolism pathway of the Leishmania parasite.
Mode of Action
The compound interacts with its target, LmPTR1, by fitting into its active site. A molecular simulation study showed that the compound has a desirable fitting pattern in the LmPTR1 pocket, characterized by a lower binding free energy. This interaction inhibits the activity of LmPTR1, disrupting the folate metabolism pathway and leading to the death of the parasite.
Biochemical Pathways
The compound affects the folate metabolism pathway in Leishmania parasites. Folate metabolism is crucial for the survival and proliferation of these parasites. By inhibiting LmPTR1, the compound disrupts this pathway, leading to the death of the parasite.
Pharmacokinetics
Pyrazole derivatives are generally known for their good bioavailability and favorable pharmacokinetic profiles.
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of Leishmania parasites. In vitro studies have shown that the compound displays superior antipromastigote activity. This leads to a significant reduction in the parasite population, effectively treating leishmaniasis.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following table compares the target compound with structurally similar derivatives, emphasizing substituent effects, hydrogen-bonding motifs, and crystallographic properties.
Key Findings:
Substituent Impact on Solubility :
- The triethoxy groups in the target compound enhance solubility in polar solvents (e.g., DMSO) compared to Compound A’s trimethoxy analogs, which exhibit higher crystallinity due to stronger van der Waals interactions .
- Compound B’s phenyl group reduces polarity, favoring organic solvents like chloroform.
Hydrogen-Bonding Networks :
- The target compound’s pyrazole and amide groups enable a 2D hydrogen-bonded network (graph set R₂²(8) ), whereas Compound A’s unmethylated pyrazole forms weaker N–H···N interactions, leading to less stable crystal packing .
- Compound B lacks pyrazole-mediated interactions, relying on ethoxy–π interactions, resulting in lower melting points (~180°C vs. 220°C for the target compound).
Crystallographic Stability :
- SHELX-refined structures (target and Compound A) show higher precision in resolving ethoxy/methoxy group conformations compared to Compound B’s MoPro-refined data .
Research Implications
- Drug Design : The target compound’s pyrazole-oxadiazole scaffold offers a balance between solubility (triethoxy) and hydrogen-bonding capacity, advantageous for kinase inhibitor development.
- Materials Science : Its robust hydrogen-bonded frameworks suggest utility in designing porous crystalline materials for gas storage.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
